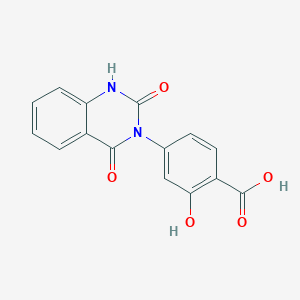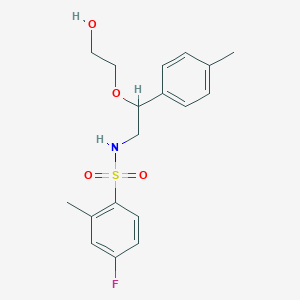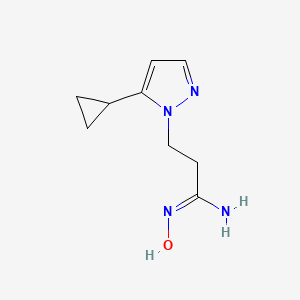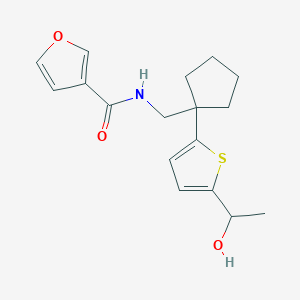![molecular formula C11H11N5O B2582762 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile CAS No. 112606-39-0](/img/structure/B2582762.png)
5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile” is an organic compound with the molecular formula C10H11N3O . It is a white crystalline powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=CC=C(C=C1)C1=CC(N)=NN1 .Physical And Chemical Properties Analysis
The compound is a white crystalline powder . It has a melting point between 136.0-145.0°C . The molecular weight is 189.218 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile has shown promising applications in the synthesis of various novel chemical structures. For instance, the synthesis of novel Schiff bases involved derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes, showcasing antimicrobial activity, with certain derivatives exhibiting notably excellent activity (Puthran et al., 2019). Similarly, the unexpected formation of pyrazolopyrimidines during the synthesis of 5-substituted tetrazoles from carbonitriles indicates the compound’s versatility in chemical synthesis, leading to novel compounds with potential scientific applications (Faria et al., 2013).
Antimicrobial and Antitumor Activities
In the field of medical research, pyrazole derivatives of the compound have been explored for their biological activities. The synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation and their subsequent evaluation for antitumor and antimicrobial activities highlight the compound's significance in drug discovery. Some derivatives exhibited high activity, hinting at the potential for developing new therapeutic agents (El-Borai et al., 2012). Moreover, pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in cancer research (Hassan et al., 2014).
Corrosion Inhibition
The compound has also been investigated for its utility in industrial applications, such as in corrosion inhibition. Pyranopyrazole derivatives were synthesized and studied as inhibitors for mild steel corrosion in HCl solution, showing significant inhibition efficiency and highlighting the compound's potential as a corrosion inhibitor (Yadav et al., 2016).
Quantum Studies and Lubricating Oil Additives
Further research delved into the compound’s quantum studies, NLO, and thermodynamic properties, providing insights into its structural stability and reactivity (Halim & Ibrahim, 2022). Additionally, its derivatives were synthesized and evaluated as multifunctional additives for medium lubricating oils, indicating the compound's potential in improving the performance of industrial lubricants (Salih & Al-Messri, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-amino-3-(4-methoxyanilino)-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-17-8-4-2-7(3-5-8)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZLZRMLJQFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


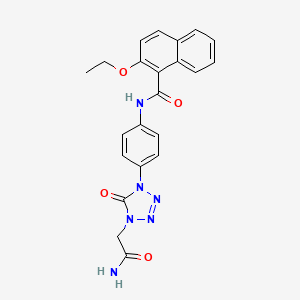
![3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2582684.png)
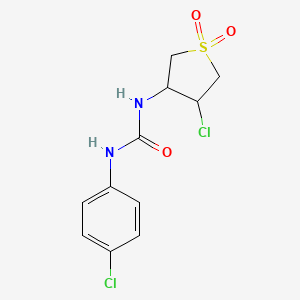
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)
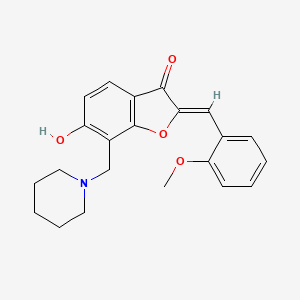
![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)

